4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate
Description
This compound features a hybrid heterocyclic scaffold combining a 4H-pyran-3-yl ester core, a 1,3,4-thiadiazole ring with a thiophene-2-carboxamido substituent, and a 2-methylbenzoate ester. The molecule’s synthetic pathway likely involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and esterification, analogous to methods described for related compounds in the literature .
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S3/c1-12-5-2-3-6-14(12)19(27)29-16-10-28-13(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-7-4-8-30-17/h2-10H,11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFBKBHBLCBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole intermediate, which is synthesized by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This intermediate is then coupled with a pyran derivative through a thioether linkage, followed by esterification with 2-methylbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole moieties.
Reduction: Reduction reactions may target the carbonyl groups within the pyran ring.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, the compound’s diverse functional groups make it a candidate for drug development. Researchers might explore its interactions with various biological targets to identify potential therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure might lend itself to applications in organic electronics or as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiadiazole and thiophene moieties could play a role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its integration of three pharmacophoric moieties. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Bioactivity Potential: The target compound’s thiophene-2-carboxamido and thiadiazole moieties are associated with antimicrobial and enzyme-inhibitory activities, as seen in analogs like 7b and 9b, which exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . In contrast, thiazole derivatives (e.g., 10a-f) show superior antidiabetic activity (IC₅₀ = 8–12 µM for α-glucosidase inhibition) due to their urea/thiourea linkages , whereas the target compound’s ester groups may limit such interactions.
Synthetic Complexity :
- The target compound’s synthesis likely requires more steps than 7b or 9b , which are synthesized via one-pot cyclocondensation or thiourea coupling, respectively . Its pyran-thiadiazole-thiophene architecture demands precise regioselective substitutions, increasing reaction time and reducing yield compared to simpler analogs.
This trade-off is critical for bioavailability . Thiadiazole-thioether linkages (as in the target compound) are more hydrolytically stable than the triazepine ring in 7b, which degrades under acidic conditions (t₁/₂ = 2 h at pH 3) .
Spectroscopic Signatures :
- The target compound’s IR spectrum aligns with 7b and 9b , showing NH (3270 cm⁻¹) and C=O (1705 cm⁻¹) stretches, but distinct C-S-C vibrations (690 cm⁻¹) confirm the thiadiazole-thioether bridge .
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a synthetic organic molecule with a complex structure that includes a pyran ring and a thiadiazole moiety. Its unique configuration suggests potential for significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 531.6 g/mol. The structure incorporates various functional groups that contribute to its chemical reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O7S3 |
| Molecular Weight | 531.6 g/mol |
| Structural Features | Pyran ring, thiadiazole moiety |
Biological Activity Overview
Research indicates that compounds featuring thiadiazole and pyran structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have been reported to possess antimicrobial properties against various pathogens.
- Antitumor Activity : The compound has shown promise in preliminary studies for its potential antitumor effects. For instance, derivatives of similar structures have demonstrated cytotoxicity against several cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial effects of related thiadiazole compounds against Staphylococcus aureus and Escherichia coli, reporting significant inhibitory activity (IC50 values in the low micromolar range) .
- Antitumor Activity : In vitro assays revealed that compounds with structural similarities to 4-oxo derivatives exhibited selective cytotoxicity towards human cancer cell lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 15 to 30 μM .
- Mechanistic Insights : The mechanism of action for these compounds often involves interaction with specific biological targets like DNA gyrase or other enzymes crucial for cellular proliferation .
Interaction Studies
Interaction studies involving 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran focus on its binding affinity to various biological targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Q & A
Q. What are the key considerations for synthesizing 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions, starting with precursor assembly of the thiadiazole and pyran moieties. Critical parameters include:
- Temperature control : Optimal yields for thiadiazole formation require reflux conditions (e.g., 80–100°C in ethanol) .
- Catalysts and solvents : Use of anhydrous sodium acetate in ethanol for cyclization steps improves reaction efficiency .
- Purification : Column chromatography or recrystallization (e.g., from DMF/water mixtures) ensures purity (>95%) .
- Intermediate characterization : Confirm intermediates via TLC and NMR before proceeding to subsequent steps .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, pyran ring protons appear as distinct doublets (δ 5.8–6.2 ppm), while thiophene protons resonate at δ 7.2–7.5 ppm .
- Mass Spectrometry (ESI-MS) : High-resolution MS validates molecular weight (e.g., m/z 435.44 for a related fluorobenzoate analog) .
- Infrared Spectroscopy (IR) : Key functional groups like C=O (1700–1750 cm⁻¹) and C-S (650–750 cm⁻¹) are identifiable .
Q. What preliminary biological screening assays are recommended to assess the compound's therapeutic potential?
- Antimicrobial activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zone-of-inhibition diameters to standard antibiotics .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Test inhibitory effects on cyclooxygenase (COX) or tyrosine kinases using fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the thiophene-2-carboxamido moiety?
- Analog synthesis : Replace the thiophene group with furan or phenyl rings to evaluate heterocycle-dependent activity .
- Bioisosteric substitutions : Introduce isoxazole or oxadiazole groups to assess electronic effects on target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like COX-2 or EGFR .
Q. What methodologies address discrepancies in biological activity data across different studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions using liver microsomes to explain in vitro-in vivo discrepancies .
- Data normalization : Report activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .
Q. What strategies are employed to improve the aqueous solubility and stability of this compound during formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility, guided by phase-solubility diagrams .
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives with improved bioavailability .
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) for long-term storage .
Q. How can computational modeling predict binding interactions with biological targets like enzymes or receptors?
- Molecular docking : Simulate ligand-receptor interactions using crystal structures (e.g., COX-2 PDB: 5KIR) to identify key hydrogen bonds and hydrophobic contacts .
- ADMET prediction : Use SwissADME to estimate permeability (LogP), bioavailability, and potential toxicity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Data Contradiction Analysis
- Example : If antimicrobial activity varies between studies, consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
